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Compound of Interest

Compound Name: 4-(Chloromethyl)-1h-imidazole
CAS No.: 23785-22-0
Cat. No.: B1583533

Part 1: Technical Identity & Physicochemical
Matrix[1]

Compound Identity: 4-(Chloromethyl)-1H-imidazole is a high-reactivity electrophilic
heterocyclic building block.[1] Due to the nucleophilic nature of the imidazole ring and the
electrophilic nature of the chloromethyl group, the free base is inherently unstable and prone to
rapid self-polymerization.[1] Consequently, it is almost exclusively manufactured, stored, and
utilized as its hydrochloride salt.
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Parameter

Specification

IUPAC Name

4-(Chloromethyl)-1H-imidazole hydrochloride

Preferred Synonym

5-(Chloromethyl)-1H-imidazole hydrochloride

(Tautomeric equivalent)

Common Synonyms

4-Chloromethylimidazole HCI; 4-
(Chloromethyl)glyoxaline HCI

CAS Number (HCI Salt)

38585-61-4

CAS Number (Free Base)

23785-22-0 (Unstable/Transient)

Molecular Formula

CaHsCIN2[1][2][3][4][5] - HCI (C4aHsCI2N2)

Molecular Weight 153.01 g/mol
White to off-white hygroscopic crystalline
Appearance
powder
N Soluble in water, methanol, ethanol; Insoluble in
Solubility
non-polar solvents
Melting Point 140-144 °C (Decomposes)

Part 2: Critical Stability & Handling (The "Self-
Alkylation" Paradox)[1]

Expert Insight: The most critical technical aspect of this compound is its autocatalytic instability
in its free base form.

The Mechanism of Instability

In the free base form, the imidazole nitrogen (N-3) acts as a nucleophile, while the chloromethyl
carbon (C-alpha) is a potent electrophile.[1] In the absence of acid, an intermolecular SN2
reaction occurs where the imidazole nitrogen of one molecule attacks the chloromethyl group
of another.

e Result: Formation of insoluble poly-imidazole polymers.[1]
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e Prevention: Maintaining the compound as the hydrochloride salt protonates the imidazole
nitrogen (forming the imidazolium ion), effectively "deactivating” its nucleophilicity while
preserving the electrophilic utility of the chloromethyl group.

Storage Protocol:
e Temperature: -20°C (Long-term) or 2-8°C (Short-term).[1]

o Atmosphere: Store under Argon or Nitrogen. The compound is hygroscopic; moisture
induces hydrolysis to 4-(hydroxymethyl)imidazole.[1]

Part 3: Synthesis & Manufacturing Protocol

Methodology: Deoxychlorination of 4-(Hydroxymethyl)imidazole.[1] Rationale: This pathway
offers the highest purity profile compared to direct chloromethylation of 4-methylimidazole,
minimizing regioisomeric byproducts.[1]

Step-by-Step Laboratory Protocol

Reagents:

o 4-(Hydroxymethyl)imidazole hydrochloride (Starting Material)[1][6]
e Thionyl Chloride (SOCIz - Reagent & Solvent)[1]

o Ethanol/Ether (Work-up solvents)[1]

Workflow:

e Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a
CaClz drying tube (or Nz line).

» Addition: Charge the flask with 4-(hydroxymethyl)imidazole HCI (10.0 g).

e Reagent Introduction: Carefully add Thionyl Chloride (30 mL) dropwise at 0°C. Caution:
Exothermic reaction with HCI gas evolution.
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e Reaction: Once addition is complete, heat the mixture to reflux (75°C) for 2—-3 hours. The
suspension will typically dissolve to form a clear solution, then reprecipitate the product.

o Work-up:
o Cool the reaction mixture to room temperature.
o Remove excess SOCIz under reduced pressure (rotary evaporator with a caustic trap).
o Triturate the residue with cold anhydrous diethyl ether or acetone to remove impurities.
« |solation: Filter the white crystalline solid under nitrogen atmosphere.
e Drying: Dry in a vacuum desiccator over P20s.
Self-Validating Checkpoint:
o Purity Check: Dissolve a small sample in D20 for tH NMR.

» Target Signal: Look for the disappearance of the CH2-OH signal (~4.6 ppm) and the
appearance of the CH2-Cl signal (~4.8-5.0 ppm).[1]

Part 4: Reaction Mechanisms & Visualizations[1]
Diagram 1: Synthesis & Instability Pathway

This diagram illustrates the conversion from the alcohol to the chloride and visually
demonstrates the self-alkylation risk of the free base.[1]
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Caption: Synthesis pathway via thionyl chloride and the critical stability cycle between the
stable HCI salt and the unstable free base.

Diagram 2: Medicinal Chemistry Application (Cimetidine
Precursor)

4-(Chloromethyl)imidazole is a key intermediate in the synthesis of H2-receptor antagonists like
Cimetidine.[1]

4-(Chloromethyl)imidazole Cysteamine
HCI Salt (HS-CH2-CH2-NH2)

+ Thiol / Base (pH Control)

Intermediate Thioether

N-cyano-N'-methyl-N"-guanidine

Cimetidine
(H2 Antagonist)

Click to download full resolution via product page

Caption: Application of 4-(chloromethyl)imidazole in the synthesis of the H2-blocker Cimetidine
via nucleophilic substitution.[1]

Part 5: Applications in Drug Development[1][7][8]
Histamine H2-Receptor Antagonists

The chloromethyl moiety serves as a "warhead" for attaching the imidazole ring to sulfur-
containing linkers.[1]

e Mechanism: SN2 displacement of the chloride by cysteamine.
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o Key Drug:Cimetidine.[7]
Alpha-2 Adrenergic Agonists
Used in the synthesis of veterinary sedatives such as Medetomidine and Detomidine.[1]

e Role: The imidazole ring is alkylated or coupled to form the core pharmacophore.

Protein Engineering (Cross-linking)

The compound is used to introduce imidazole functionalities onto protein surfaces (via cysteine
residues) to create artificial active sites or to modulate pH sensitivity.

Part 6: Safety & Toxicology Profile

Hazard Classification:

o Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).
o Acute Toxicity: Harmful if swallowed.[8]

o Sensitization: Potential skin sensitizer.[9]

Handling Precautions:

o Moisture Control: Always handle in a fume hood with low humidity. Hydrolysis releases HCI
gas and deactivates the compound.

» Neutralization: Never neutralize the salt to the free base unless immediately reacting it in
situ. The exotherm and polymerization risk are high.

o PPE: Double nitrile gloves, lab coat, and chemical safety goggles are mandatory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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